2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
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Overview
Description
“2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole” is a type of 1,3,4-oxadiazole derivative. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction between aromatic carbonyl halide and thiosemicarbazide . A mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is an environmentally benign alternative to conventional solvent-based methods. In the presence of triphenylphosphine and trichloroisocyanuric acid, N-acylbenzotriazoles condense with acylhydrazides to provide oxadiazoles derivatives in very good yields within minutes .Molecular Structure Analysis
Oxadiazoles, including “this compound”, are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles . An extension to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners was also demonstrated .Scientific Research Applications
Biological Activities
- Enzyme Inhibition : Certain 1,3,4-oxadiazole derivatives have been studied for their inhibitory effects on enzymes like butyrylcholinesterase (BChE). These compounds have been shown to interact with amino acid residues in enzymes, which could be crucial for their stabilization in binding sites (Khalid et al., 2016).
- Anticancer Properties : Some 1,3,4-oxadiazole derivatives have shown potential as anticancer agents. Their effectiveness may depend on the nature of the substituents on the tetrahydropyridine (THP) ring system (Redda & Gangapuram, 2007).
- Fluorescent Probes : Sulfonyl fluoride derivatives of 5-aryl(heteroaryl)-2-phenyl-1,3,4-oxadiazole are promising as fluorescent probes in medicine and biology due to their solvatofluorochromic properties (Doroshenko et al., 1997).
Chemical Properties and Synthesis
- Basicity Studies : The basicity of 2-phenyl-5-R-1,3,4-oxadiazoles in aqueous sulfuric acid solutions has been analyzed, showing these compounds to be weak organic bases. This provides insight into their chemical behavior and potential applications (Trifonov & Ostrovskii, 2006).
- Computational and Pharmacological Evaluation : Novel derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated computationally and pharmacologically for various actions like toxicity assessment, tumor inhibition, and anti-inflammatory effects (Faheem, 2018).
- Crystal Structure Studies : Research on crystal structure, Hirshfeld surface analysis, and DFT calculations of 1,3,4-oxadiazole derivatives offers insights into the reactive sites and molecular properties of these compounds (Kumara et al., 2017).
Antimicrobial and Antiviral Applications
- Antibacterial and Antifungal Activities : Several 1,3,4-oxadiazole derivatives exhibit notable antibacterial and antifungal activities. Their effectiveness varies based on the microbial species and is supported by molecular docking studies (Gul et al., 2017).
- Antiviral Activity : Research has shown that certain 1,3,4-oxadiazole-2-thiol derivatives can serve as potent antiviral agents, with some synthesized products displaying favorable activity against cucumber mosaic virus (Jin et al., 2011).
Future Directions
The future directions for “2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole” and similar compounds could involve further exploration of their potential biological activities. Given the wide range of activities exhibited by oxadiazole derivatives, these compounds could be promising candidates for the development of new drugs .
Mechanism of Action
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets through different types of bonding interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Oxadiazole derivatives are generally known for their good bioavailability due to their favorable physicochemical properties .
Result of Action
Some oxadiazole derivatives have been reported to exhibit antifungal activities , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c22-17-12-10-15(11-13-17)14-28(25,26)19-9-5-4-8-18(19)21-24-23-20(27-21)16-6-2-1-3-7-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLRCAJAQIZBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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